molecular formula C11H13N3O B5757229 3-amino-2-propyl-4(3H)-quinazolinone

3-amino-2-propyl-4(3H)-quinazolinone

Cat. No.: B5757229
M. Wt: 203.24 g/mol
InChI Key: CXGQPWUJPOEWIF-UHFFFAOYSA-N
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Description

3-Amino-2-propyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It belongs to the quinazolinone class of heterocyclic compounds, which are characterized by a benzene ring fused to a pyrimidinone ring and are known for their diverse biological activities . This specific 2,3-disubstituted derivative serves as a valuable building block in medicinal chemistry for the development of novel bioactive molecules . Quinazolinones are a pharmacophoric scaffold ubiquitous in various biologically active compounds and have demonstrated a broad spectrum of pharmacological activities in research, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . The 4(3H)-quinazolinone structure is a crucial core in many compounds studied for their antitumor potential . The crystal structure of this compound has been determined, revealing that the propyl group is almost perpendicular to the quinazolinone mean plane, with an intermolecular network stabilized by N-H...N and N-H...O hydrogen bonds . This structural information is critical for researchers in rational drug design. The compound can be synthesized following published procedures, such as the reaction of 2-propyl-4H-3,1-benzoxazin-4-one with excess hydrazine hydrate in methanol under reflux conditions . Multiple other synthetic routes for accessing quinazolinone cores have been developed, including metal-catalyzed and microwave-assisted methods, which allow for augmented structural diversity from affordable starting materials . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant safety regulations.

Properties

IUPAC Name

3-amino-2-propylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-5-10-13-9-7-4-3-6-8(9)11(15)14(10)12/h3-4,6-7H,2,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGQPWUJPOEWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research indicates that quinazolinone derivatives, including 3-amino-2-propyl-4(3H)-quinazolinone, exhibit notable antitumor properties. Compounds in this class have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that modifications to the quinazolinone scaffold can enhance cytotoxic effects against specific cancer cell lines, making them potential candidates for anticancer drug development .

Antimicrobial Properties

Quinazolinone derivatives are also recognized for their antimicrobial efficacy. This compound has shown activity against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics in response to rising antibiotic resistance .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research has indicated that quinazolinone derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

Studies have reported that this compound can act as an inhibitor of certain enzymes, including aldose reductase, which is implicated in diabetic complications. This inhibition can help manage diabetes-related conditions by preventing sorbitol accumulation in tissues .

Interaction with Nucleic Acids

Research into the interactions of quinazolinones with DNA has revealed that they can intercalate within the DNA structure, potentially leading to the development of novel chemotherapeutic agents. The ability to bind DNA suggests that these compounds may also have applications in gene therapy or as agents that modify gene expression .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-propyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate under reflux conditions, yielding high purity products suitable for biological testing . The structural characteristics of this compound include a propyl group that is nearly perpendicular to the quinazolinone plane, which may influence its biological activity and interaction with targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinazolinone derivatives differ primarily in substituents at positions 2 and 3, which dictate their chemical and biological behavior. Key analogs include:

Compound Substituents Key Features
3-Amino-2-propyl-4(3H)-quinazolinone 2-propyl, 3-amino Hydrophobic propyl chain may enhance membrane permeability; amino group enables hydrogen bonding .
3-Amino-2-methyl-4(3H)-quinazolinone 2-methyl, 3-amino Smaller alkyl group reduces steric hindrance; used in CNS depressant studies .
3-Amino-2-p-tolyl-4(3H)-quinazolinone 2-(4-methylphenyl), 3-amino Aromatic substituent enhances π-π interactions; exhibits antiviral activity .
Halofuginone HBr (trans-(±)-7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]-4(3H)-quinazolinone) Complex substituents Clinically used antiprotozoal agent; demonstrates the impact of halogenation and heterocyclic moieties on bioactivity .

Physicochemical Properties

  • Molecular Weight : The 2-propyl substituent increases molecular weight (251.29 g/mol) compared to 2-methyl (237.25 g/mol) and 2-ethyl (216.28 g/mol) analogs .
  • Metabolism: Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) undergoes epoxide-diol metabolic pathways; substituents like propyl may alter metabolic stability or toxicity profiles .

Q & A

Q. What are the common synthetic routes for 3-amino-2-propyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of aryl guanidines or multicomponent reactions. For example, electrocyclization of aryl guanidines under mild conditions (room temperature, non-toxic solvents) yields high-purity quinazolinones . Alternatively, cobalt(II) chloride-catalyzed reactions using anthranilic acid, triethyl orthoformate, and primary amines provide efficient routes with >80% yields under ambient conditions . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes offer green alternatives, avoiding high temperatures or transition metals . Key factors affecting yield include catalyst choice (e.g., CoCl₂ vs. TiO₂ nanoparticles), solvent polarity, and reaction time.

Q. Which spectroscopic and analytical methods are used to characterize this compound derivatives?

  • Methodological Answer : Characterization relies on:
  • Elemental analysis to confirm molecular composition.
  • IR spectroscopy to identify NH/OH stretches (3200–3500 cm⁻¹) and carbonyl groups (1660–1700 cm⁻¹) .
  • ¹H/¹³C-NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry (HRMS) for molecular ion peaks and fragmentation patterns .
  • X-ray crystallography to resolve stereochemistry in chiral derivatives (e.g., UR-9825 in ) .

Q. How is the preliminary antibacterial activity of quinazolinone derivatives evaluated?

  • Methodological Answer : Standard protocols include:
  • Agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .
  • MIC/MBC determination : Compounds like 4g and 4j () show MIC values of 8–16 µg/mL against multidrug-resistant bacteria.
  • Time-kill assays to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize antifungal activity while maintaining pharmacokinetic stability?

  • Methodological Answer :
  • Substituent optimization : Halogens at position 7 (e.g., 7-Cl in UR-9825) enhance antifungal potency against Candida spp. but increase hydrophobicity, reducing half-life in mice (t₁/₂ = 1 h). Balancing hydrophobicity with polar groups (e.g., hydroxyls) improves rat/rabbit pharmacokinetics (t₁/₂ = 6–9 h) .
  • Stereochemical analysis : Enantiomers (1R,2R vs. 1S,2S) show divergent activities; chiral HPLC separates isomers for individual testing .
  • In vivo models : Use immunocompromised rat aspergillosis models to evaluate efficacy while monitoring hepatic/renal toxicity via serum biomarkers (e.g., ALT, creatinine) .

Q. What in vitro models assess COX-2 selectivity of anti-inflammatory quinazolinones, and how is ulcerogenic potential addressed?

  • Methodological Answer :
  • COX-1/COX-2 inhibition assays : Use purified enzymes or whole-blood models to measure IC₅₀ values. Compounds like 3e and 3f () show COX-2 selectivity ratios >10 (vs. indomethacin’s ratio of 0.8).
  • Ulcerogenicity testing : Administer compounds orally (50 mg/kg) to rats for 7 days; assess gastric lesions via histopathology. Derivatives with methoxybenzothiazole substituents (e.g., 3e) reduce ulcer incidence by 60% compared to NSAIDs .

Q. How can discrepancies between in vitro potency and in vivo efficacy in antifungal models be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Compare plasma protein binding, metabolic stability (using liver microsomes), and tissue penetration across species. UR-9825’s low mouse efficacy (t₁/₂ = 1 h) contrasts with rat/rabbit success due to species-specific CYP450 metabolism .
  • Dosing regimens : Test bid/qd dosing in prolonged models; UR-9825 at 100 mg/kg bid for 28 days maintains efficacy without toxicity .

Q. What methods confirm PARP-1 inhibition and neuroprotective effects of quinazolinones in cerebral ischemia?

  • Methodological Answer :
  • Enzyme kinetics : FR247304 (Ki = 35 nM) inhibits PARP-1 competitively; use fluorescence-based NAD⁺ depletion assays .
  • In vitro neuroprotection : Treat H₂O₂-exposed PC12 cells with FR247304 (10⁻⁸–10⁻⁵ M); measure cell viability via MTT assays and NAD⁺ levels .
  • In vivo models : Middle cerebral artery occlusion (MCAO) in rats with post-reperfusion FR247304 (32 mg/kg i.p.) reduces infarct volume by 50% via MRI and immunohistochemistry .

Q. How can molecular docking guide the design of radioiodinated quinazolinone prodrugs?

  • Methodological Answer :
  • AutoDock simulations : Model interactions between iodinated derivatives (e.g., IQ2-P,4-P) and human placental alkaline phosphatase (PLAP). Optimize binding affinity by introducing diphosphoryloxy groups .
  • Validation : Confirm hydrolysis to insoluble precipitates (e.g., 125IQ2-OH,4-OH) via autoradiography in cancer cell lines .

Q. How are antiviral mechanisms of quinazolinones evaluated using RT-PCR and defensive enzyme assays?

  • Methodological Answer :
  • Semi-quantitative PCR : Amplify PR-1a and PR-5 genes in TMV-infected plants treated with III-31 (). Upregulation indicates systemic acquired resistance.
  • Defensive enzyme assays : Measure peroxidase (POD) and phenylalanine ammonia-lyase (PAL) activities spectrophotometrically; III-31 increases POD activity by 3-fold .

Q. What strategies improve aqueous solubility and bioavailability without compromising bioactivity?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate esters (e.g., IQ2-P,4-P) hydrolyzed by tumor-specific phosphatases .
  • Formulation : Use cyclodextrin complexes or nanoemulsions for derivatives with logP >3 (e.g., UR-9825) .
  • Structural modifications : Replace lipophilic groups (e.g., propyl) with PEGylated amines to enhance solubility while retaining antifungal activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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